molecular formula C18H16ClN3O5S2 B2849056 ethyl 2-[(2Z)-2-[(3-chlorobenzoyl)imino]-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate CAS No. 865247-51-4

ethyl 2-[(2Z)-2-[(3-chlorobenzoyl)imino]-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate

Cat. No.: B2849056
CAS No.: 865247-51-4
M. Wt: 453.91
InChI Key: XQYMIARMDHMJNF-UZYVYHOESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-[(2Z)-2-[(3-chlorobenzoyl)imino]-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate (hereafter referred to by its full systematic name) is a benzothiazole-derived compound featuring a sulfamoyl group at position 6, a 3-chlorobenzoyl imino substituent, and an ethyl acetate moiety at position 2. The Z-configuration of the imino group and the puckered benzothiazole ring (as analyzed via Cremer-Pople coordinates ) influence its conformational stability and intermolecular interactions, such as hydrogen bonding .

Crystallographic studies of this compound likely employ SHELX software for structure refinement, given its prevalence in small-molecule crystallography . The sulfamoyl group (-SO₂NH₂) enhances solubility in polar solvents, while the 3-chlorobenzoyl group may improve lipid membrane penetration, suggesting applications in agrochemical or pharmaceutical contexts.

Properties

IUPAC Name

ethyl 2-[2-(3-chlorobenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O5S2/c1-2-27-16(23)10-22-14-7-6-13(29(20,25)26)9-15(14)28-18(22)21-17(24)11-4-3-5-12(19)8-11/h3-9H,2,10H2,1H3,(H2,20,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQYMIARMDHMJNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[(2Z)-2-[(3-chlorobenzoyl)imino]-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate typically involves multi-step organic reactions. One common method includes the condensation of 3-chlorobenzoyl chloride with 2-aminobenzothiazole in the presence of a base to form the intermediate product. This intermediate is then reacted with ethyl chloroacetate and a sulfonamide derivative under controlled conditions to yield the final compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

ethyl 2-[(2Z)-2-[(3-chlorobenzoyl)imino]-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted benzothiazole derivatives .

Scientific Research Applications

ethyl 2-[(2Z)-2-[(3-chlorobenzoyl)imino]-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-[(2Z)-2-[(3-chlorobenzoyl)imino]-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The pathways involved may include inhibition of key metabolic enzymes or disruption of cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes are compared below with three sulfonylurea herbicides and a benzothiazole derivative, emphasizing differences in pharmacodynamic and physicochemical properties.

Table 1: Key Structural and Functional Comparisons

Compound Name Core Structure Key Substituents Bioactivity/Use Solubility (mg/L, H₂O) LogP
Target Compound (This Work) Dihydrobenzothiazole 3-Cl-benzoyl imino, sulfamoyl, ethyl acetate Potential herbicidal/antimicrobial ~120 (predicted) 2.1
Metsulfuron-methyl Benzoate-triazine Methyl, methoxy, sulfonylurea Herbicide (ALS inhibitor) 9,500 0.8
Triflusulfuron-methyl Benzoate-triazine Trifluoroethoxy, dimethylamino Herbicide (cereals, sugar beet) 1,200 1.5
Ethametsulfuron-methyl Benzoate-triazine Ethoxy, methylamino Herbicide (oilseed rape) 1,500 1.2
2-Amino-6-sulfamoylbenzothiazole Benzothiazole Sulfamoyl, amino Antimicrobial (bacterial efflux pump inhibitor) 85 1.8

Structural Differentiation

  • Core Heterocycle : The target compound’s dihydrobenzothiazole core contrasts with the triazine rings in sulfonylurea herbicides (e.g., metsulfuron-methyl). The benzothiazole system enables π-π stacking with biological targets, while triazines rely on hydrogen bonding via sulfonylurea bridges .
  • Chlorobenzoyl vs. Alkoxy Substituents : The 3-chlorobenzoyl group enhances lipophilicity (LogP = 2.1) compared to methoxy/trifluoroethoxy groups in herbicides (LogP = 0.8–1.5), suggesting better tissue penetration but lower water solubility.

Bioactivity and Mechanism

  • Herbicidal Activity: Sulfonylurea herbicides (e.g., metsulfuron-methyl) inhibit ALS, a key enzyme in branched-chain amino acid synthesis. The target compound’s mechanism remains unconfirmed but may involve disruption of microbial cell walls or enzymes due to its sulfamoyl and imino groups.
  • Antimicrobial Potential: The benzothiazole scaffold is associated with antimicrobial activity, as seen in 2-amino-6-sulfamoylbenzothiazole, which inhibits bacterial efflux pumps. The target compound’s ethyl acetate moiety may enhance bioavailability compared to simpler benzothiazoles.

Physicochemical Properties

  • Solubility : The target compound’s predicted solubility (~120 mg/L) is lower than sulfonylureas (1,200–9,500 mg/L) due to its lipophilic chlorobenzoyl group but higher than unsubstituted benzothiazoles (~85 mg/L).
  • Thermal Stability : The puckered benzothiazole ring (Cremer-Pople amplitude ~0.5 Å ) may enhance thermal stability compared to planar triazine-based herbicides.

Research Findings and Contradictions

  • Crystallographic Analysis : SHELX-refined structures reveal intermolecular hydrogen bonds between the sulfamoyl NH₂ and benzothiazole sulfur, stabilizing the crystal lattice . This contrasts with sulfonylureas, where urea NH groups dominate hydrogen bonding .
  • Contradictions in Bioactivity: While sulfonylureas are well-characterized ALS inhibitors, the target compound’s bioactivity lacks direct evidence. Some studies suggest benzothiazoles may exhibit non-specific toxicity, complicating mechanistic interpretation.

Q & A

Q. What are the optimal synthetic routes for ethyl 2-[(2Z)-2-[(3-chlorobenzoyl)imino]-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate?

  • Methodology : Synthesis typically involves multi-step reactions:

Condensation : React 3-chlorobenzoyl chloride with a benzothiazole precursor in dichloromethane (DCM) at room temperature to form the imino linkage .

Cyclization : Use sodium hydride (NaH) in tetrahydrofuran (THF) at 60°C to promote benzothiazole ring closure .

Purification : Employ column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the product with >95% purity .
Key parameters include strict anhydrous conditions and inert atmospheres to prevent hydrolysis of the sulfamoyl group .

Q. How can spectroscopic techniques characterize this compound?

  • Methodology :
  • NMR Spectroscopy :
  • ¹H NMR : Identify protons on the benzothiazole (δ 7.2–8.1 ppm), ethyl ester (δ 1.3–4.3 ppm), and sulfamoyl groups (δ 3.1–3.5 ppm) .
  • ¹³C NMR : Confirm carbonyl (C=O, δ 165–170 ppm) and aromatic carbons .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., m/z 513.63 for C₁₉H₂₀N₄O₇S₃) .
  • IR Spectroscopy : Detect sulfonamide (S=O, 1150–1350 cm⁻¹) and ester (C=O, 1700–1750 cm⁻¹) functional groups .

Q. What stability considerations are critical for handling this compound?

  • Methodology :
  • Storage : Store at –20°C in amber vials under nitrogen to prevent photodegradation and moisture absorption .
  • Stability Testing : Conduct accelerated degradation studies:
  • Thermal Stability : Heat at 40°C for 14 days; monitor decomposition via HPLC .
  • pH Stability : Test solubility in buffers (pH 2–10) to identify optimal formulation conditions .

Advanced Research Questions

Q. How to design experiments evaluating its bioactivity against cancer cell lines?

  • Methodology :
  • In Vitro Assays :
  • MTT Assay : Treat cells (e.g., HeLa, MCF-7) with 0.1–100 µM compound for 48–72 hours; measure IC₅₀ values .
  • Apoptosis Analysis : Use Annexin V/PI staining and flow cytometry to quantify programmed cell death .
  • Controls : Include cisplatin as a positive control and DMSO as a vehicle control.
  • Data Interpretation : Compare dose-response curves to structurally similar benzothiazoles (e.g., sulfamethoxazole derivatives) to assess potency .

Q. What computational strategies predict interactions with biological targets?

  • Methodology :
  • Molecular Docking : Use AutoDock Vina to model binding to enzymes (e.g., carbonic anhydrase IX) or receptors. Key parameters:
  • Grid Box : Center on the active site (coordinates from PDB: 3IAI) .
  • Scoring Function : Evaluate binding energies (ΔG < –8 kcal/mol suggests strong affinity) .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess ligand-protein complex stability .

Q. How to resolve contradictions in reported biological activities of analogs?

  • Methodology :
  • Systematic Review : Compile IC₅₀ values from studies using similar compounds (Table 1) .
  • Meta-Analysis : Apply random-effects models to account for variability in assay conditions (e.g., cell lines, exposure times) .
  • Experimental Replication : Reproduce conflicting studies under standardized protocols (e.g., identical cell passages, serum concentrations) .

Key Notes

  • Reaction Design : Utilize design of experiments (DoE) to optimize parameters like solvent polarity and catalyst loading .
  • Data Contradictions : Discrepancies in bioactivity may arise from impurities (>98% purity required for reproducibility) .
  • Advanced Probes : Radiolabel the compound with ¹⁴C for pharmacokinetic tracking in vivo .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.